Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a fluorinated quinoline derivative. This compound is known for its unique structural features, which include multiple fluorine atoms and a quinoxaline moiety. These structural elements contribute to its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: Fluorine atoms are introduced through nucleophilic substitution reactions.
Direct Fluorination:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the quinoxaline moiety, affecting the overall structure and properties of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoxaline derivatives.
Scientific Research Applications
ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and other proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
ETHYL 6,7,8-TRIFLUORO-1-[(7-FLUORO-6-QUINOXALINYL)AMINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its multiple fluorine atoms and the presence of both quinoline and quinoxaline moieties. These features contribute to its enhanced biological activity and chemical stability compared to other similar compounds .
Properties
Molecular Formula |
C20H12F4N4O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H12F4N4O3/c1-2-31-20(30)10-8-28(18-9(19(10)29)5-12(22)16(23)17(18)24)27-13-7-15-14(6-11(13)21)25-3-4-26-15/h3-8,27H,2H2,1H3 |
InChI Key |
KRBBIHXPXNTMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC3=CC4=NC=CN=C4C=C3F |
Origin of Product |
United States |
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